molecular formula C27H28N4O2 B2548158 6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile CAS No. 1226433-77-7

6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile

Cat. No.: B2548158
CAS No.: 1226433-77-7
M. Wt: 440.547
InChI Key: WTHUQMZKJXIFPE-UHFFFAOYSA-N
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Description

6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (NaBH4, LiAlH4), and bases (NaOMe, KOtBu). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors and influencing cellular pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]-6-ethoxyquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2/c1-2-33-23-7-8-25-24(15-23)26(22(16-28)17-29-25)30-12-10-20(11-13-30)27(32)31-14-9-19-5-3-4-6-21(19)18-31/h3-8,15,17,20H,2,9-14,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHUQMZKJXIFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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